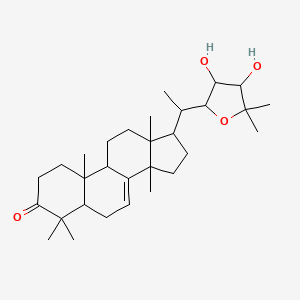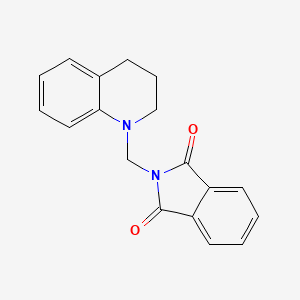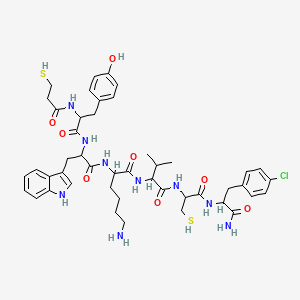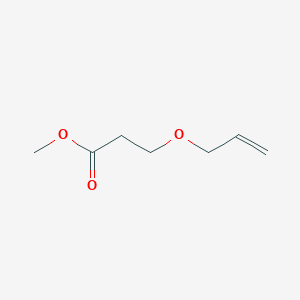![molecular formula C22H17BrN2O2S B12116699 2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B12116699.png)
2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a brominated phenoxy group, a benzothiazole moiety, and an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide typically involves multiple steps, starting with the preparation of the brominated phenoxy intermediate. This intermediate is then reacted with a benzothiazole derivative under specific conditions to form the final product. Common reagents used in these reactions include bromine, phenol, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals targeting specific pathways.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-6 (1-Phenoxy-4-Bromo-Phneyl)-5-Methyl-Pyrimidine
- 4-Bromo-2-(((6-Ethoxy-1,3-Benzothiazol-2-yl)Imino)Methyl)Phenol
Uniqueness
Compared to similar compounds, 2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H17BrN2O2S |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H17BrN2O2S/c1-14-2-11-19-20(12-14)28-22(25-19)15-3-7-17(8-4-15)24-21(26)13-27-18-9-5-16(23)6-10-18/h2-12H,13H2,1H3,(H,24,26) |
InChI Key |
GETRAUPNSFZSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)

![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B12116638.png)
![4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12116644.png)






![Propyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12116706.png)

![Carbamothioic acid, N-[(tetrahydro-1,1-dioxido-3-thienyl)methyl]-, S-dodecyl ester](/img/structure/B12116734.png)
